(1H-Indol-3-ylmethylene)-(2-methyl-5-nitro-phenyl)-amine
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Overview
Description
(1H-Indol-3-ylmethylene)-(2-methyl-5-nitro-phenyl)-amine is a synthetic organic compound with the molecular formula C16H13N3O2 and a molecular weight of 279.301 g/mol This compound is characterized by the presence of an indole ring linked to a nitrophenyl group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indol-3-ylmethylene)-(2-methyl-5-nitro-phenyl)-amine typically involves the condensation of indole-3-carbaldehyde with 2-methyl-5-nitroaniline under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid to facilitate the formation of the methylene bridge .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1H-Indol-3-ylmethylene)-(2-methyl-5-nitro-phenyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(1H-Indol-3-ylmethylene)-(2-methyl-5-nitro-phenyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1H-Indol-3-ylmethylene)-(2-methyl-5-nitro-phenyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- (1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine
- (1H-Indol-3-ylmethylene)-(3-iodo-4-methyl-phenyl)-amine
- (1H-Indol-3-ylmethylene)-(5-methyl-pyridin-2-yl)-amine
Uniqueness
(1H-Indol-3-ylmethylene)-(2-methyl-5-nitro-phenyl)-amine is unique due to its specific structural features, such as the presence of both an indole ring and a nitrophenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H13N3O2 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-N-(2-methyl-5-nitrophenyl)methanimine |
InChI |
InChI=1S/C16H13N3O2/c1-11-6-7-13(19(20)21)8-16(11)18-10-12-9-17-15-5-3-2-4-14(12)15/h2-10,17H,1H3 |
InChI Key |
IGEMHBGBZMCGBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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